rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
Description
rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a chiral bicyclic compound characterized by a 2-oxabicyclo[2.1.1]hexane core substituted with a 3-tert-butylphenyl group at the 4-position and a carboxylic acid moiety at the 5-position. Its stereochemical complexity and rigid bicyclic framework make it a valuable scaffold in medicinal chemistry, particularly for probing structure-activity relationships (SAR) in drug discovery.
Properties
Molecular Formula |
C16H20O3 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c1-15(2,3)10-5-4-6-11(7-10)16-8-12(19-9-16)13(16)14(17)18/h4-7,12-13H,8-9H2,1-3H3,(H,17,18)/t12-,13+,16-/m0/s1 |
InChI Key |
POOWZHARNAEPOF-ZENOOKHLSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=CC(=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves several steps. One common method is the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has potential applications in the development of new drugs and therapeutic agents. In medicine, it is being explored for its potential use in treating various diseases. In industry, it is used in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl Analogs
4-(4-Methoxyphenyl)-2-Oxabicyclo[2.1.1]hexane-5-Carboxylic Acid
- Structure : Differs by a 4-methoxyphenyl substituent instead of 3-tert-butylphenyl.
- Molecular Formula : C₁₃H₁₄O₄ (MW: 234.25 g/mol).
- Key Differences :
4-(2-Methylphenyl)-2-Oxabicyclo[2.1.1]hexane-5-Carboxylic Acid
- Structure : Substituted with a 2-methylphenyl group.
- Molecular Formula : C₁₃H₁₄O₃ (MW: 218.25 g/mol).
- Key Differences :
Azabicyclo Derivatives
(1R,4S,5S)-2-[(tert-Butoxy)carbonyl]-2-Azabicyclo[2.1.1]hexane-5-Carboxylic Acid
- Structure : Replaces the oxygen bridge (2-oxa) with a nitrogen (2-aza) and includes a Boc-protected amine.
- Molecular Formula: C₁₁H₁₇NO₄ (MW: 227.26 g/mol).
- Boc protection enhances stability during synthetic steps but requires deprotection for biological activity .
rac-(1R,4S,5R)-2-[(tert-Butoxy)carbonyl]-2-Azabicyclo[2.1.1]hexane-5-Carboxylic Acid
Bicyclo Framework Variants
(1R,4S)-1,6,6-Trimethylbicyclo[2.1.1]hexane-5-Carboxylic Acid
- Structure : Lacks the oxygen bridge and phenyl substituent; features three methyl groups.
- Molecular Formula : C₁₀H₁₆O₂ (MW: 168.24 g/mol).
- Key Differences :
rac-(1R,4R,5R)-1-(1-Methyl-1H-Pyrazol-5-yl)Bicyclo[2.1.1]hexane-5-Carboxylic Acid
- Structure : Substituted with a pyrazole ring instead of phenyl.
- Molecular Formula : C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol).
- Key Differences: The pyrazole introduces hydrogen-bond donor/acceptor sites, enhancing target engagement in enzyme-active sites. Higher predicted density (1.48 g/cm³) indicates compact molecular packing .
Physicochemical Properties
*Estimated based on structural analogs.
Biological Activity
Rac-(1R,4S,5S)-4-(3-tert-butylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C13H14O4
- Molecular Weight : 234.25 g/mol
- CAS Number : 2694057-22-0
The compound features a bicyclic structure with a carboxylic acid functional group and a tert-butylphenyl substituent, which is believed to influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O4 |
| Molecular Weight | 234.25 g/mol |
| CAS Number | 2694057-22-0 |
| Purity | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The specific interactions can modulate enzymatic activity or receptor signaling pathways, which may lead to therapeutic effects.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibitory properties. For instance, studies have shown that similar bicyclic compounds can inhibit enzymes involved in metabolic pathways, suggesting a potential role in drug development for conditions like obesity or diabetes.
Receptor Modulation
The compound's structural features suggest it could act as a modulator for certain receptors, potentially influencing signaling pathways related to pain, inflammation, or metabolic regulation.
Study 1: Interaction with Enzymes
A study explored the interaction of this compound with specific enzymes involved in lipid metabolism. The results indicated that the compound could significantly reduce the activity of these enzymes in vitro, suggesting potential applications in lipid-lowering therapies.
Study 2: Receptor Binding Affinity
Another investigation assessed the binding affinity of the compound to various receptors associated with pain modulation. The findings revealed that it exhibited moderate affinity towards these receptors, indicating its potential as an analgesic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Biological Activities
| Compound Name | Enzyme Inhibition | Receptor Modulation | Notes |
|---|---|---|---|
| This compound | Moderate | Moderate | Potential for drug development |
| rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | High | Low | Stronger enzyme inhibition |
| rac-(1R,4S,5S)-4-(phenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid | Low | Moderate | Less complex structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
